Methyl 2-(2-phenylthiazol-4-yl)acetate

Description

Historical Context and Discovery

The discovery of this compound aligns with the broader exploration of thiazole derivatives in the mid-20th century, driven by their biological relevance. Thiazoles gained prominence after the identification of vitamin B1 (thiamine) in 1936, which contains a thiazole ring. The compound itself emerged from synthetic efforts to modularize thiazole scaffolds for drug discovery. Early synthetic routes, such as the Hantzsch thiazole synthesis, enabled the condensation of α-haloketones with thioamides, a strategy later refined for derivatives like this compound. For instance, the reaction of thiobenzamide with ethyl 4-chloroacetoacetate under reflux conditions, followed by esterification, became a foundational method for its preparation.

Nomenclature and Structural Identity

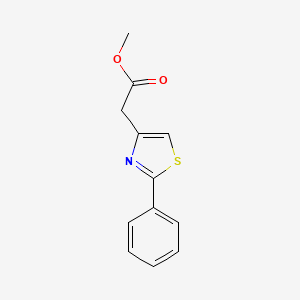

The systematic IUPAC name, This compound , delineates its structure unambiguously:

- A thiazole ring (a five-membered heterocycle with sulfur and nitrogen at positions 1 and 3) forms the core.

- A phenyl group is attached to the thiazole’s 2-position.

- An acetate ester (-O-CO-OCH₃) is linked via a methylene bridge (-CH₂-) to the thiazole’s 4-position.

Structural Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| SMILES | COC(=O)CC1=CSC(=N1)C2=CC=CC=C2 |

| Key Functional Groups | Thiazole, phenyl, acetate ester |

The planar thiazole ring facilitates π-π stacking interactions, while the ester group enhances solubility in organic solvents, making it amenable to further chemical modifications.

Significance in Heterocyclic Chemistry

Thiazoles are privileged structures in medicinal chemistry due to their electronic diversity and bioisosteric compatibility with peptide bonds. This compound exemplifies this utility:

- Building Block for Bioactive Molecules : It serves as a precursor for antitumor, antimicrobial, and anti-inflammatory agents. For example, derivatives of this compound have been incorporated into imidazo[2,1-b]thiazoles, which show trypanocidal activity (IC₅₀ = 0.42–0.80 μM).

- Material Science Applications : The phenyl-thiazole motif contributes to conjugated systems in organic semiconductors, leveraging its electron-deficient nature for charge transport.

- Synthetic Flexibility : The acetate ester acts as a handle for hydrolysis to carboxylic acids or transesterification, enabling diversification. In one study, hydrolysis with lithium hydroxide yielded 2-(2-phenylthiazol-4-yl)acetic acid, a key intermediate for coupling reactions.

Table 1: Representative Derivatives Synthesized from this compound

The compound’s role in multicomponent reactions, such as Suzuki-Miyaura couplings and Hantzsch cyclizations, underscores its adaptability in constructing complex architectures. For instance, palladium-catalyzed coupling with boronic acids introduces aryl groups at the thiazole’s 4-position, enabling access to extended π-systems.

Properties

IUPAC Name |

methyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-11(14)7-10-8-16-12(13-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGHQMPJPZDYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-phenylthiazol-4-yl)acetate typically involves the reaction of 2-phenylthiazole with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-phenylthiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thioethers using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-phenylthiazol-4-yl)acetate has demonstrated promising anticancer properties in several studies. Its derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

Case Studies:

- In Vitro Cytotoxicity : A study evaluated the compound's antiproliferative activity against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated significant inhibition of cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of tubulin polymerization, a crucial process for cancer cell division. This was evidenced by structural modifications leading to enhanced potency against melanoma and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound and its derivatives against various bacterial strains.

Findings:

- Antibacterial Activity : A set of thiazole derivatives was tested against gram-positive and gram-negative bacteria. While the activity was generally weaker than reference drugs like ketoconazole, some compounds showed moderate effectiveness with MIC values ranging from 100 to 400 µg/ml .

Anticonvulsant Potential

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to this compound.

Research Insights:

- Anticonvulsant Screening : Compounds derived from thiazole structures exhibited significant anticonvulsant activity in animal models. The structure-activity relationship indicated that specific substitutions on the thiazole ring could enhance efficacy against seizures .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and biological activity.

Synthetic Approaches:

- Multistep Synthesis : The synthesis often employs methods such as Knoevenagel condensation and one-pot reactions to produce thiazole derivatives with varying substituents that influence their biological activities .

Summary Table of Applications

| Application | Biological Activity | Notable Findings |

|---|---|---|

| Anticancer | Significant cytotoxicity | IC50 values comparable to cisplatin |

| Antimicrobial | Moderate antibacterial activity | MIC values between 100 - 400 µg/ml |

| Anticonvulsant | Effective in seizure models | Enhanced activity with specific thiazole substitutions |

Mechanism of Action

The mechanism of action of Methyl 2-(2-phenylthiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences among Methyl 2-(2-phenylthiazol-4-yl)acetate and its analogs:

Physicochemical Properties

- Solubility : Methyl esters (e.g., this compound) generally exhibit lower water solubility compared to carboxylate salts (e.g., Sodium 2-(3-methoxyphenyl)thiazol-4-ylacetate) due to reduced polarity .

- Melting Points: Derivatives with electron-withdrawing groups (e.g., 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetic acid) show higher melting points (e.g., 139.5–140°C) compared to non-polar analogs .

Data Tables

Table 2: Key Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|

| This compound | Not reported | Moderate in DMSO, Ethanol |

| 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetic acid | 139.5–140 | Low in water |

Biological Activity

Methyl 2-(2-phenylthiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with methyl acetate. The compound can be characterized using various spectral methods such as NMR and mass spectrometry, confirming its structure and purity.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds similar to this compound demonstrated notable activity against human carcinoma cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB231 | 3.92 |

| HeLa | 11.4 |

These findings suggest that this compound may act through mechanisms such as inducing apoptosis or disrupting cell cycle progression, although specific mechanisms for this compound require further investigation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that thiazole derivatives exhibit moderate to good antimicrobial effects against various pathogens. For instance, a series of synthesized thiazole derivatives showed promising results in inhibiting bacterial growth, with some compounds demonstrating effectiveness comparable to standard antibiotics .

Case Studies and Research Findings

- Antiproliferative Studies : A comprehensive evaluation of thiazole derivatives, including this compound, showed that structural variations significantly influence biological activity. Compounds with specific functional groups exhibited enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Evaluation : A study focusing on the antimicrobial properties of thiazole derivatives found that several compounds, including those related to this compound, displayed notable inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was associated with increased antimicrobial efficacy .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the thiazole ring and the phenyl substituents significantly affect both anticancer and antimicrobial activities. For example, introducing halogen atoms or varying alkyl substituents can enhance the potency of these compounds .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2-(2-phenylthiazol-4-yl)acetate, and how is the product characterized?

- Methodological Answer : The compound is synthesized via cyclocondensation of benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux. Post-reaction, the product is extracted using ether and dried over anhydrous sodium sulfate . Characterization involves ¹H/¹³C NMR spectroscopy to confirm the thiazole ring and ester group, alongside microanalysis (elemental analysis within 0.4% theoretical values) to verify purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying the thiazole ring protons (δ 6.8–7.5 ppm) and the methyl ester group (δ 3.6–3.8 ppm). FT-IR spectroscopy confirms the C=O stretch of the ester (~1700 cm⁻¹) and C-S/C-N bonds in the thiazole ring . Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (e.g., m/z 219 for C₁₁H₉NO₂S derivatives) .

Q. What purification strategies are effective for isolating this compound post-synthesis?

- Methodological Answer : After extraction with ether, column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. For crystalline derivatives, recrystallization from ethanol or dichloromethane-hexane mixtures improves purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives like 1,2,4-oxadiazoles from this compound?

- Methodological Answer : Hydrolysis of the ester to 2-(2-phenylthiazol-4-yl)acetic acid (using LiOH) followed by coupling with carboximidamides (via EDC·HCl/DMAP) yields 1,2,4-oxadiazoles in 66% efficiency, outperforming direct cyclocondensation routes (10–40% yields) . Key parameters:

- Reaction Temperature : Sealed-tube reactions at 130°C improve yields.

- Catalyst Selection : DMAP/EDC·HCl enhances coupling efficiency.

- Data Analysis : Compare yields from routes 1–3 (Table 1 in ).

Q. How to resolve contradictions in reaction yields when using different synthetic routes?

- Methodological Answer : Contradictory data (e.g., 35% vs. 66% yields) arise from solvent polarity (DMSO vs. toluene), reaction time, and catalyst presence. Statistical Design of Experiments (DoE) can identify critical factors:

- Solvent Effects : Polar aprotic solvents stabilize intermediates in cyclocondensation.

- Kinetic vs. Thermodynamic Control : Longer reaction times may lead to side reactions (e.g., ester hydrolysis).

- Validation : Replicate reactions under controlled conditions and analyze by HPLC to track intermediate formation .

Q. How to design thiazole-based ligands for metal coordination studies using this compound?

- Methodological Answer : Modify the ester group to introduce donor atoms (e.g., thioether or amine groups). For example, 2-((2-phenylthiazol-4-yl)methylthio)ethanamine coordinates with Pd(II), Cu(II), and Re(I) via thiazole-N, thioether-S, and amine-N. Single-crystal X-ray diffraction confirms geometry, while DFT calculations predict binding affinity .

Q. What computational methods predict the reactivity and biological interactions of this compound derivatives?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, B3LYP/6-31G(d) models explain charge distribution in thiazole rings .

- Molecular Docking : Screen derivatives against fungal CYP51 or human DNA using AutoDock Vina. Prioritize compounds with strong binding scores (e.g., -9.5 kcal/mol) for in vitro validation .

Q. How to evaluate the bioactivity (e.g., antifungal or cytotoxic effects) of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Test against Candida albicans (MIC ≤ 16 µg/mL) or human adenocarcinoma cells (IC₅₀ via MTT assay). Include positive controls (e.g., fluconazole) and non-tumorous cell lines to assess selectivity .

- Mechanistic Studies : Use fluorescence microscopy to track apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.